3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one
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Overview
Description
3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core fused with a phenyl group substituted with a propan-2-yl group. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve higher efficiency and yield. The process may also involve continuous flow reactors to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthofuran derivatives and related heterocyclic compounds such as:
- Naphtho[2,1-b]furan derivatives
- Benzofuran derivatives
- Dibenzo[b,d]furan derivatives
Uniqueness
What sets 3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one apart is its unique structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
62775-13-7 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O2/c1-13(2)14-7-9-15(10-8-14)20-18-11-16-5-3-4-6-17(16)12-19(18)21(22)23-20/h3-13,20H,1-2H3 |
InChI Key |
WATQAPUZOLQKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C=C3C(=O)O2 |
Origin of Product |
United States |
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